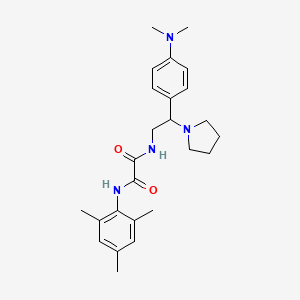

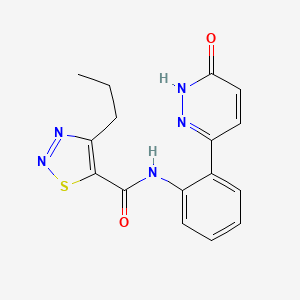

![molecular formula C14H14N4O2S B2492793 N-(4-乙氧基苯并[d]噻唑-2-基)-1-甲基-1H-吡唑-3-甲酰胺 CAS No. 1209245-96-4](/img/structure/B2492793.png)

N-(4-乙氧基苯并[d]噻唑-2-基)-1-甲基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide” is a compound that has been synthesized and studied for its antibacterial activity . It combines thiazole and sulfonamide, groups with known antibacterial activity . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Synthesis Analysis

The compound was synthesized with a yield of 65% . The synthesis process involved the use of 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) .Molecular Structure Analysis

The molecular structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The MS (ESI) m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .Chemical Reactions Analysis

The compound was evaluated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The comparative antibacterial behavior of drug–peptide complex, drug alone, and peptide alone indicates a distinctive mode of action of the drug–peptide complex .科学研究应用

Antibacterial Activity

The compound’s hybrid structure combines thiazole and sulfonamide groups, both known for their antibacterial properties . Several synthesized derivatives display potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial effects against multiple strains. The isopropyl-substituted derivative, in particular, demonstrates a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans . Interestingly, the drug–peptide complex (formed with the cell-penetrating peptide octaarginine) exhibits distinctive modes of action, suggesting synergistic effects beyond the sum of its components .

Anxiolytic Properties

Benzo[d]imidazo[2,1-b]thiazoles, a class to which our compound belongs, have been reported as potent non-sedative anxiolytics . Further investigations into its anxiolytic potential could yield valuable insights.

Anticancer Activity

These compounds also show promise as anticancer agents . Their potential in cancer therapy warrants exploration, especially considering the urgent need for effective treatments.

PET Imaging Probe for Alzheimer’s Disease

Intriguingly, benzo[d]imidazo[2,1-b]thiazoles serve as PET imaging probes for β-amyloid plaques in the brains of Alzheimer’s patients . This application could significantly impact early diagnosis and monitoring of Alzheimer’s disease.

Kinase Inhibition

The compound’s structure suggests potential as a kinase inhibitor . Investigating its effects on specific kinases could lead to therapeutic breakthroughs.

Antimicrobial Activity

Apart from antibacterial effects, benzo[d]imidazo[2,1-b]thiazoles exhibit antimicrobial activity . Further studies could elucidate their mechanisms and applications.

COX-1 Inhibition

While not directly related to our compound, it’s worth noting that certain derivatives exhibit weak COX-1 inhibitory activity . Understanding their selectivity and mechanisms could inform drug development.

Cytotoxicity in Cancer Cells

Another related compound, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide, demonstrated potent cytotoxic effects on prostate cancer cells . Our compound’s structural similarity suggests a similar avenue for exploration.

属性

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-3-20-10-5-4-6-11-12(10)15-14(21-11)16-13(19)9-7-8-18(2)17-9/h4-8H,3H2,1-2H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFQICQYZXVRDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

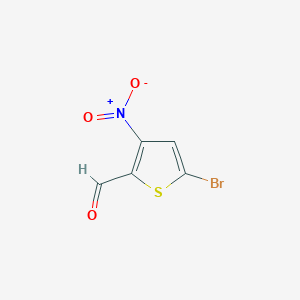

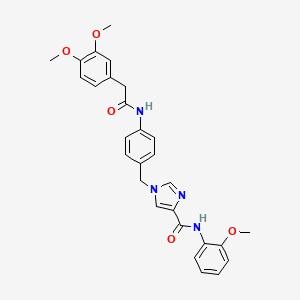

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)

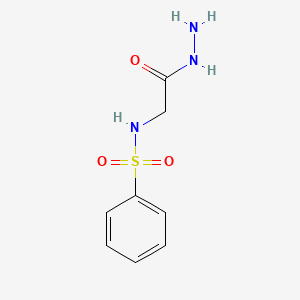

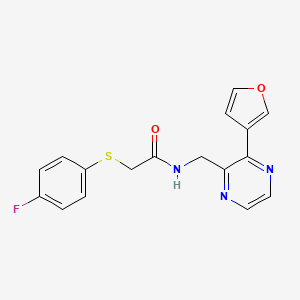

![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)

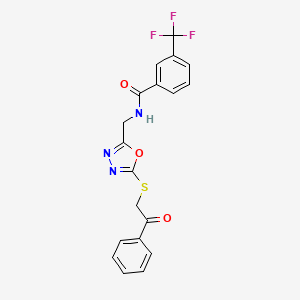

![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)

![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)

![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)